2-[[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]amino]-2-(oxan-3-yl)acetic acid

Catalog No.
S6965146
CAS No.
M.F
C19H20FNO6
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]am...

Product Name

2-[[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]amino]-2-(oxan-3-yl)acetic acid

IUPAC Name

2-[[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]amino]-2-(oxan-3-yl)acetic acid

Molecular Formula

C19H20FNO6

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H20FNO6/c20-13-3-5-14(6-4-13)26-11-15-7-8-16(27-15)18(22)21-17(19(23)24)12-2-1-9-25-10-12/h3-8,12,17H,1-2,9-11H2,(H,21,22)(H,23,24)

InChI Key

ABYSFXPMDMJYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(C(=O)O)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F
FX-125L is a novel amino acid derivative that has a molecular formula of C18H19NO7F. It was first synthesized by researchers at the Southern University of Science and Technology in China and the University of Massachusetts Medical School in the USA in 2020. FX-125L is a member of the oxanorbornene class of amino acid derivatives. Its unique chemical structure exhibits a strong potential for further modifications to increase its biological activities.
FX-125L is a crystalline white solid that is soluble in water and organic solvents such as dimethyl sulfoxide (DMSO). It has a melting point of 177-179°C and a molecular weight of 399.35 g/mol. FX-125L is notable for its high stability and resistance to acidic conditions. It exhibits a high degree of purity and is easily synthesized in the laboratory.
FX-125L is synthesized through a multistep chemical reaction process involving the coupling of 5-[(4-Fluorophenoxy)methyl] furan-2-carboxylic acid with oxanorbornene amino acid in the presence of a coupling agent. The final product is isolated and purified by column chromatography and characterized using high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystallography.
FX-125L can be analyzed using various analytical methods such as HPLC, LC-MS, and NMR spectroscopy. These methods can detect FX-125L's purity, stability, and chemical identity.
FX-125L exhibits promising biological activities such as antitumor, anti-inflammatory, antiviral, and antidepressant effects. It has been shown to induce cell death in various cancer cells, inhibit inflammatory cytokines, and improve cognitive function in animal models. FX-125L's unique chemical structure makes it an attractive candidate for further pharmacological studies.
Initial studies have shown that FX-125L exhibits low toxicity and good safety profiles in animal models. However, further studies are needed to determine its potential side effects and drug interactions in human trials.
FX-125L can be used as a therapeutic agent in various fields of research such as cancer, inflammation, viral infections, and mental disorders. It can also be used as a probe in chemical biology studies to investigate cellular signaling pathways.
FX-125L is a relatively new compound, and current research is focused on its pharmacological potential in preclinical studies. Several research groups are investigating its antitumor, anti-inflammatory, and antiviral activities, with promising results shown in several studies.
FX-125L's potential implications are widespread, ranging from cancer therapy to drug discovery. Its unique chemical structure makes it a valuable candidate for developing new drug candidates or optimizing existing ones. It can also be used as a probe to investigate cellular signaling pathways and identify potential drug targets.
The limitations of FX-125L are currently unknown, and further studies are needed to determine its therapeutic potential and safety in clinical trials. Future directions for research could include investigating its potential as an antidepressant, its effects on the immune system, and its pharmacokinetics in the human body.
1. Investigating the effects of FX-125L on the immune system
2. Determining the pharmacokinetics of FX-125L in the human body
3. Discovering novel derivatives of FX-125L with improved biological activities
4. Investigating the molecular mechanisms of FX-125L's antiviral activity
5. Investigating the potential of FX-125L as an antidepressant
6. Exploring the potential of FX-125L in combination therapy for cancer treatment
7. Developing novel drug delivery systems for FX-125L
8. Investigating the potential of FX-125L in treating autoimmune diseases
9. Developing derivatives of FX-125L for specific disease targets
10. Investigating the potential of FX-125L in treating neurodegenerative diseases.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

377.12746552 g/mol

Monoisotopic Mass

377.12746552 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-26-2023

Explore Compound Types